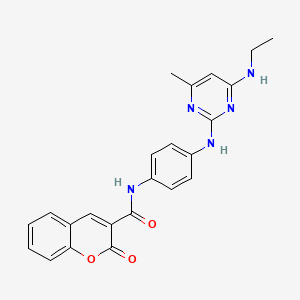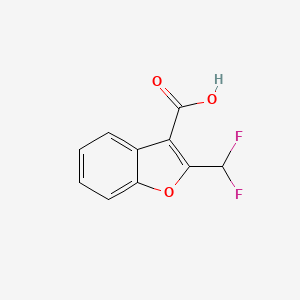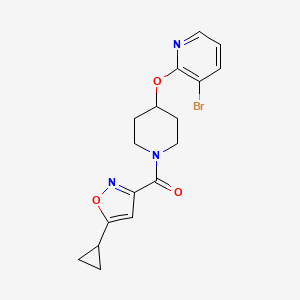
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" is a chemically synthesized organic molecule with potential applications in various scientific fields It belongs to a class of compounds known for their biological activity and complex structure, combining a pyrimidine ring with a chromene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of ethylamino and methyl groups, and the coupling with the chromene-3-carboxamide moiety. Common reagents for these steps include ethylamine, methyl iodide, and various coupling agents such as EDCI or DCC. Reaction conditions often involve organic solvents like DMF or DMSO and temperatures ranging from room temperature to slightly elevated conditions, around 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate optimized and scalable methods. The use of flow chemistry techniques and automated synthesizers could significantly enhance yield and efficiency. Key considerations include the availability of high-purity starting materials, cost-effective reagents, and rigorous quality control measures to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions primarily at the ethylamino and methyl groups, potentially forming N-oxides or hydroxylated derivatives.
Reduction: Reduction reactions could target the carbonyl group in the chromene ring, converting it into a hydroxyl group.
Substitution: Nucleophilic substitutions can occur at the ethylamino group or the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Substitution reactions might employ halogenated compounds under mild to moderate conditions, often in polar aprotic solvents.
Major Products Formed
Oxidation yields hydroxylated or N-oxide derivatives, reduction transforms the carbonyl group to a hydroxyl group, and substitution reactions result in various functionalized analogs, which can be further explored for enhanced biological activity.
科学的研究の応用
Chemistry
In organic chemistry, this compound serves as a model for studying complex synthetic routes and the reactivity of multi-ring systems. It can be used to explore novel reaction mechanisms and develop new synthetic methodologies.
Biology
Biologically, "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" may exhibit activity against certain cellular targets, making it a candidate for further biological evaluation in enzyme assays and cell-based studies.
Medicine
In medicinal chemistry, this compound's potential as a therapeutic agent is significant. Its complex structure suggests interactions with a variety of biological targets, such as kinase enzymes or DNA binding sites, hinting at possible anti-cancer or anti-inflammatory properties.
Industry
Industrially, this compound could be utilized in the development of advanced materials or as an intermediate in the synthesis of more complex molecules, benefiting sectors like pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism by which "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" exerts its effects likely involves interactions with cellular proteins and enzymes. The ethylamino and methylpyrimidine groups may bind to active sites on enzymes, inhibiting their function. The chromene ring could intercalate with DNA, disrupting normal cellular processes. These interactions may lead to downstream effects such as cell cycle arrest or apoptosis in targeted cells.
類似化合物との比較
Similar Compounds
N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
N-(4-((4-(ethylamino)-6-ethylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
These compounds share structural similarities but differ in specific substituents, influencing their reactivity and biological activity.
Uniqueness
The unique combination of ethylamino and methylpyrimidine groups in "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" potentially enhances its binding affinity and specificity for certain biological targets compared to its analogs, making it a distinctive candidate for further research and development.
Fascinating stuff, right? This compound is packed with potential. Anything else you’re curious about?
特性
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-3-24-20-12-14(2)25-23(28-20)27-17-10-8-16(9-11-17)26-21(29)18-13-15-6-4-5-7-19(15)31-22(18)30/h4-13H,3H2,1-2H3,(H,26,29)(H2,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCYGMHBRRYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)



![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2655655.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655656.png)

![3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655660.png)

![2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)

![1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B2655670.png)
![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2655671.png)

